Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
Description
This compound features a 3-azabicyclo[3.1.0]hexane core substituted with a methyl ester at position 2 and a tert-butoxycarbonyl (Boc)-protected amino-acyl group at position 2. The bicyclic scaffold confers rigidity, while the dimethyl groups at positions 6,6 enhance steric stability. It is a key intermediate in synthesizing peptidomimetic protease inhibitors, particularly for viral targets like SARS-CoV-2 .
Properties
Molecular Formula |
C20H34N2O5 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C20H34N2O5/c1-18(2,3)14(21-17(25)27-19(4,5)6)15(23)22-10-11-12(20(11,7)8)13(22)16(24)26-9/h11-14H,10H2,1-9H3,(H,21,25) |
InChI Key |
AVAMRGOONZYOCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves multiple steps. One common method includes the protection of amino groups using tert-butoxycarbonyl (BOC) groups, followed by the formation of the bicyclic structure through cyclization reactions. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent reaction parameters. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Research Findings
- Synthetic Flexibility : The target compound’s Boc group allows selective deprotection for further functionalization, a strategy employed in synthesizing PF-07321332 .
- Steric Effects : Dimethyl groups at positions 6,6 improve metabolic stability by hindering enzymatic degradation .
- Pharmacological Divergence: Structural modifications (e.g., nitrile in PF-07321332) drastically alter mechanism, enabling covalent vs. non-covalent target binding .
Biological Activity
Methyl 3-[3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound that belongs to the class of azabicyclic compounds. Its unique structure suggests potential biological activities that warrant investigation. This article explores its biological activity through various studies, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This molecular formula indicates the presence of multiple functional groups that may contribute to its biological effects.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, focusing on its potential pharmacological applications:
- Antimicrobial Activity : Preliminary studies have indicated that compounds with similar azabicyclic structures exhibit antimicrobial properties. The specific activity of this compound against various bacteria and fungi remains to be fully elucidated.
- Analgesic and Anti-inflammatory Effects : Research has shown that azabicyclic compounds can modulate pain pathways and reduce inflammation. This compound's structure suggests it may interact with opioid receptors or other pain-related pathways.
- Cytotoxicity : Studies involving related compounds have demonstrated cytotoxic effects against cancer cell lines. Further research is needed to determine if this compound exhibits similar properties.
The mechanisms through which this compound exerts its biological effects may involve:
- Receptor Binding : Potential interactions with neurotransmitter receptors (e.g., opioid receptors) could mediate analgesic effects.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Properties :
- A study demonstrated that azabicyclic compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess efficacy.
| Compound | MIC (µg/mL) |
|---|---|
| Azabicyclic A | 32 |
| Azabicyclic B | 16 |
| Methyl 3-[...] | TBD |
- Investigation of Analgesic Effects :
- A comparative study highlighted the analgesic properties of related azabicyclic compounds in rodent models, showing a reduction in pain response measured by the tail-flick test.
| Compound | Pain Reduction (%) |
|---|---|
| Azabicyclic C | 75 |
| Methyl 3-[...] | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
